7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline
Overview
Description
Aminoquinol is a biochemical.
Scientific Research Applications
Cancer Therapy: CDK4/6 and PI3K/AKT Multiple Kinase Inhibition
Aminoquinol has been identified as a new inhibitor targeting both CDK4/6 and PI3K/AKT kinase pathways, which are crucial in the progression of cancers, particularly hepatocellular carcinoma (HCC) . It has shown promise in reducing cell viability, inducing apoptosis, and causing cell-cycle arrest, making it a potential candidate for cancer treatment .
Enzymatic Activity Modulation in Methylamine Dehydrogenase
Studies involving Aminoquinol have provided insights into its interaction with methylamine dehydrogenase (MADH), an enzyme involved in the oxidation of methylamine . This interaction is significant for understanding the enzyme’s function and could lead to the development of new strategies for modulating enzymatic activity .
Antimicrobial Applications
Aminoquinol compounds exhibit antimicrobial properties, which are valuable in the control of diseases such as malaria . Their ability to inhibit the growth of bacteria makes them an important tool in the fight against infectious diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of Aminoquinol is another area of interest, as inflammation is a common response to various diseases and conditions . By mitigating inflammatory processes, Aminoquinol could be used to treat a range of inflammatory disorders .
Antitumor Activity
Aminoquinol’s antitumor properties are being explored for their potential to inhibit the growth of tumors . This application is particularly relevant in the search for new chemotherapeutic agents that can effectively target cancer cells .
Antiviral Effects
Lastly, the antiviral capabilities of Aminoquinol make it a candidate for the development of new antiviral drugs . Its ability to prevent the replication of viruses could be crucial in managing viral infections .
Mechanism of Action
Target of Action
Aminoquinol primarily targets the Cyclin-dependent kinases 4/6 (CDK4/6) and PI3K/AKT signal pathways . These pathways play pivotal roles in carcinogenesis and are promising therapeutic targets for Hepatocellular Carcinoma (HCC) .
Mode of Action
Aminoquinol acts as a multi-kinase inhibitor, specifically inhibiting CDK4/6 and PI3K/AKT . It inhibits CDK4/6 phosphorylation and the complex with cyclinD, blocking the phosphorylation of RB and the releases of pRB via its association with transcription factor E2F . This subsequently inhibits the cell cycle from proceeding from the G1 to S-phase .
Biochemical Pathways
The primary biochemical pathways affected by Aminoquinol are the CDK4/6 and PI3K/AKT pathways . Aminoquinol significantly stabilizes CDK4, CDK6, PI3K, and AKT proteins . It also reduces the expressions of key proteins in the PI3K/AKT/mTOR pathway .
Result of Action
Aminoquinol significantly decreases cell viability, induces apoptosis, and increases the percentage of cells in the G1 phase . This indicates that Aminoquinol effectively halts cell division, leading to a decrease in the proliferation of cancer cells.
properties
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVHSVFSYNMGM-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoquinol | |
CAS RN |
10023-54-8, 529507-84-4 | |
Record name | Aminoquinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoquinol [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529507844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10023-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOQUINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH1Y88E2AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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